1-(2-Cyano-5-(trifluoromethyl)phenyl)hydrazine
Description
1-(2-Cyano-5-(trifluoromethyl)phenyl)hydrazine is a phenylhydrazine derivative with the molecular formula C₇H₇F₃N₂ and a molecular weight of 176.14 g/mol . It is a white to light yellow crystalline powder used as a versatile intermediate in organic synthesis. Key applications include:
- Fine chemical synthesis: Acts as a coupling reagent and N-protecting agent .
- GC derivatization: Enhances detection of carbonyl compounds in analytical chemistry . The compound’s structure features a cyano (-CN) group at the ortho position and a trifluoromethyl (-CF₃) group at the para position relative to the hydrazine moiety. These electron-withdrawing groups (EWGs) significantly influence its reactivity and stability.
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-hydrazinyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-5(4-12)7(3-6)14-13/h1-3,14H,13H2 |
InChI Key |
WQKCMALAGKGGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(trifluoromethyl)benzonitrile} + \text{hydrazine} \rightarrow \text{2-hydrazinyl-4-(trifluoromethyl)benzonitrile} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-Hydrazinyl-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2-Cyano-5-(trifluoromethyl)phenyl)hydrazine with substituted phenylhydrazine derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(2-Cyano-5-(trifluoromethyl)phenyl)hydrazine | -CN (ortho), -CF₃ (para) | C₇H₇F₃N₂ | 176.14 | High polarity due to -CN; crystalline |
| [2-Bromo-5-(trifluoromethyl)phenyl]hydrazine | -Br (ortho), -CF₃ (para) | C₇H₆BrF₃N₂ | 255.04 | Higher molecular weight; halogenated |
| 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine HCl | -Cl (ortho), -CF₃ (para) | C₇H₇Cl₂F₃N₂ | 263.05 | Hydrochloride salt; hygroscopic |
| 4-(Trifluoromethyl)phenylhydrazine HCl | -CF₃ (para) | C₇H₇ClF₃N₂ | 201.59 | Para-substituted; irritant |
| 1-(5-Chloro-2-nitro-4-(trifluoromethyl)phenyl)hydrazine | -Cl (meta), -NO₂ (ortho), -CF₃ (para) | C₇H₅ClF₃N₃O₂ | 278.58 | Nitro group enhances electrophilicity |
Key Observations :
- Electron-withdrawing substituents (-CN, -CF₃, -NO₂) increase reactivity in nucleophilic substitutions and coupling reactions .
- Halogenated analogs (Br, Cl) exhibit higher molecular weights and altered solubility profiles, favoring non-polar solvents .
- Hydrochloride salts (e.g., ) improve stability but require careful handling due to irritancy .
Comparison with Bromo and Chloro Analogs
- Chloro Derivative (): The -Cl group enables nucleophilic aromatic substitution, whereas the -CN group directs electrophilic attacks to the meta position.
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